molecular formula C12H14BBrN2O2 B3290327 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinecarbonitrile CAS No. 863868-54-6

5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinecarbonitrile

Cat. No. B3290327
CAS RN: 863868-54-6
M. Wt: 308.97 g/mol
InChI Key: QYYMMIXHBYTYFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions (potassium acetate, bis(pinacolato)diboron and bis(diphenylphosphino)ferrocene palladium) .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a bromine atom and a complex group containing a boron atom and several methyl groups .

Scientific Research Applications

Structural and Reactivity Studies

  • The compound has been structurally compared with its regioisomer, showing differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group. These structural variances have been linked to observed differences in chemical reactivity and stability. Ab initio calculations of the HOMO and LUMO confirm these differences, correlating to the reactivity observed in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystallographic Studies

  • The compound is used in the synthesis of boric acid ester intermediates with benzene rings. The structures of these intermediates have been confirmed through spectroscopy and mass spectrometry, with single crystal X-ray diffraction providing crystallographic and conformational analyses. DFT (Density Functional Theory) calculations have been used to study the molecular structures, revealing consistency with crystal structures and providing insights into molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Polymer and Nanoparticle Synthesis

  • Used in the synthesis of polymers and nanoparticles, the compound has shown utility in creating deeply colored polymers containing pyrrolopyrrole units and fluorene-based conjugated polymers. These polymers exhibit unique optical properties, including luminescence, and have applications in materials science. Studies have focused on the synthesis process, molecular weight determination, and photophysical properties of these polymers (Welterlich et al., 2012), (Zhu et al., 2007).

Advanced Organic Synthesis

  • It has been used in the advanced synthesis of various organic compounds, including those with potential antibacterial properties. For instance, the synthesis of novel cyanopyridine derivatives using this compound has led to the creation of compounds with significant antibacterial activity, highlighting its role in medicinal chemistry (Bogdanowicz et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature I retrieved .

properties

IUPAC Name

5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-15)16-7-10(9)14/h5,7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYMMIXHBYTYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678223
Record name 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863868-54-6
Record name 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863868-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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